molecular formula C14H15N3O4S B11295307 Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11295307
M. Wt: 321.35 g/mol
InChI Key: HNDMDCKMOGBJGV-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3-(4-methoxyphenyl)propanoic acid: This can be synthesized by the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Formation of 3-(4-methoxyphenyl)propanoyl chloride: The acid is then converted to the corresponding acyl chloride using thionyl chloride.

    Synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylic acid: This can be prepared by the reaction of thiosemicarbazide with glyoxylic acid.

    Coupling reaction: The acyl chloride is reacted with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: A precursor in the synthesis of the target compound.

    5-amino-1,2,3-thiadiazole-4-carboxylic acid: Another precursor used in the synthesis.

    4-methoxybenzaldehyde: A starting material for the synthesis of 3-(4-methoxyphenyl)propanoic acid.

Uniqueness

Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole core is known for its versatility in medicinal chemistry, and the presence of the methoxyphenyl and propanoyl moieties further enhances its potential for diverse applications.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

methyl 5-[3-(4-methoxyphenyl)propanoylamino]thiadiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O4S/c1-20-10-6-3-9(4-7-10)5-8-11(18)15-13-12(14(19)21-2)16-17-22-13/h3-4,6-7H,5,8H2,1-2H3,(H,15,18)

InChI Key

HNDMDCKMOGBJGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

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